molecular formula C38H33N5O6 B11102242 bis{4-[(E)-{[4-(dimethylamino)phenyl]imino}methyl]phenyl} 2-nitrobenzene-1,4-dicarboxylate

bis{4-[(E)-{[4-(dimethylamino)phenyl]imino}methyl]phenyl} 2-nitrobenzene-1,4-dicarboxylate

Cat. No.: B11102242
M. Wt: 655.7 g/mol
InChI Key: UIQJRLDOFSXOOM-UHFFFAOYSA-N
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Description

BIS[4-({[4-(DIMETHYLAMINO)PHENYL]IMINO}METHYL)PHENYL] 2-NITROTEREPHTHALATE: is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of dimethylamino groups, imino groups, and a nitroterephtalate moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BIS[4-({[4-(DIMETHYLAMINO)PHENYL]IMINO}METHYL)PHENYL] 2-NITROTEREPHTHALATE typically involves a multi-step process. The initial step often includes the formation of the imino group through a condensation reaction between 4-(dimethylamino)benzaldehyde and an appropriate amine. This is followed by the introduction of the nitroterephtalate moiety through a nucleophilic substitution reaction. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: BIS[4-({[4-(DIMETHYLAMINO)PHENYL]IMINO}METHYL)PHENYL] 2-NITROTEREPHTHALATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like hydroxide ions or amines are typical reagents.

Major Products:

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

BIS[4-({[4-(DIMETHYLAMINO)PHENYL]IMINO}METHYL)PHENYL] 2-NITROTEREPHTHALATE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of BIS[4-({[4-(DIMETHYLAMINO)PHENYL]IMINO}METHYL)PHENYL] 2-NITROTEREPHTHALATE involves its interaction with specific molecular targets. The compound’s dimethylamino and imino groups allow it to bind to various enzymes and receptors, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

  • 4-{bis[4-(dimethylamino)phenyl]methyl}phenol
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • Bis[4-(dimethylamino)phenyl]methane

Uniqueness: BIS[4-({[4-(DIMETHYLAMINO)PHENYL]IMINO}METHYL)PHENYL] 2-NITROTEREPHTHALATE stands out due to its combination of dimethylamino, imino, and nitroterephtalate groups, which confer unique chemical reactivity and potential biological activities not commonly found in similar compounds.

Properties

Molecular Formula

C38H33N5O6

Molecular Weight

655.7 g/mol

IUPAC Name

bis[4-[[4-(dimethylamino)phenyl]iminomethyl]phenyl] 2-nitrobenzene-1,4-dicarboxylate

InChI

InChI=1S/C38H33N5O6/c1-41(2)31-14-10-29(11-15-31)39-24-26-5-18-33(19-6-26)48-37(44)28-9-22-35(36(23-28)43(46)47)38(45)49-34-20-7-27(8-21-34)25-40-30-12-16-32(17-13-30)42(3)4/h5-25H,1-4H3

InChI Key

UIQJRLDOFSXOOM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)C(=O)OC4=CC=C(C=C4)C=NC5=CC=C(C=C5)N(C)C)[N+](=O)[O-]

Origin of Product

United States

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